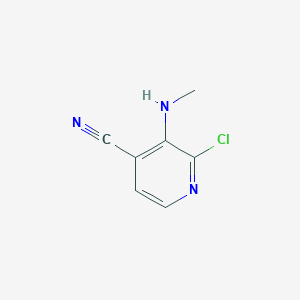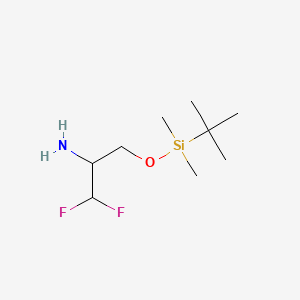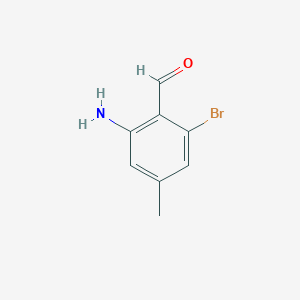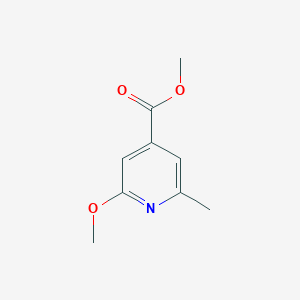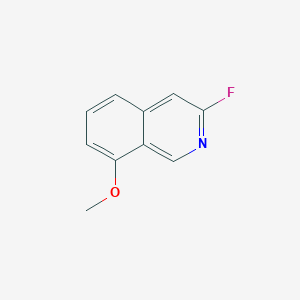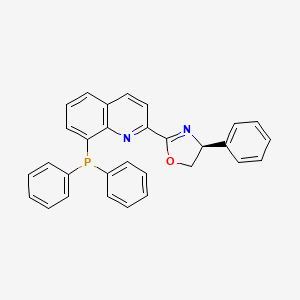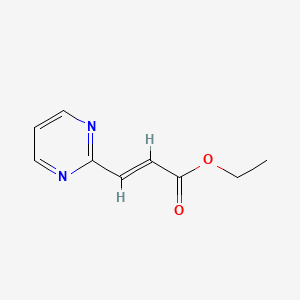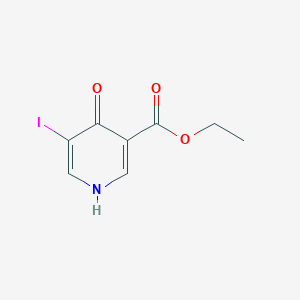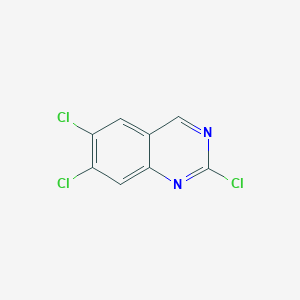
2,6,7-Trichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound’s structure includes three chlorine atoms attached to the quinazoline ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,7-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling and Stille cross-coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the quinazoline core can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Uses palladium catalysts (e.g., Pd(OAc)2) and boronic acids in the presence of a base like sodium carbonate (Na2CO3) in solvents such as dimethylformamide (DMF) or dimethoxyethane (DME).
Stille Cross-Coupling: Involves the use of palladium catalysts and organotin reagents in solvents like DMF.
Major Products Formed: The major products formed from these reactions are typically substituted quinazolines, which can be further functionalized for various applications.
Applications De Recherche Scientifique
2,6,7-Trichloroquinazoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
- 2,4,7-Trichloroquinazoline
- 2,6,7-Trichloroquinoxaline
- 2,4,6-Triaminoquinazoline
Comparison: 2,6,7-Trichloroquinazoline is unique due to the specific positioning of its chlorine atoms, which affects its reactivity and biological activity. Compared to 2,4,7-Trichloroquinazoline, it may exhibit different regioselectivity in substitution reactions . 2,6,7-Trichloroquinoxaline, while structurally similar, belongs to a different class of heterocycles and may have distinct properties and applications . 2,4,6-Triaminoquinazoline, on the other hand, has amino groups instead of chlorine atoms, leading to different chemical behavior and biological activities .
Propriétés
Formule moléculaire |
C8H3Cl3N2 |
|---|---|
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
2,6,7-trichloroquinazoline |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
Clé InChI |
LWHLZEVSVFLYQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


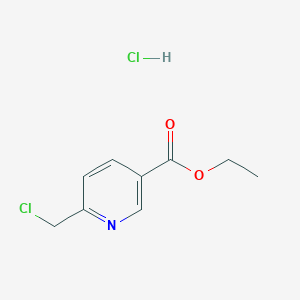
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
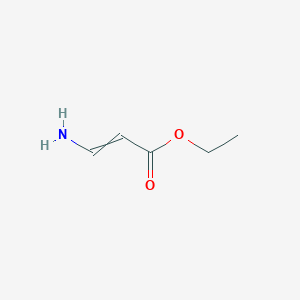
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)

